N-(3-chloro-4-fluorophenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
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Overview
Description
N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of fluorine atoms on the phenyl rings and a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea typically involves the following steps:
Formation of the pyrazinone core: The pyrazinone core can be synthesized through the condensation of appropriate diketones with hydrazine derivatives under controlled conditions.
Introduction of fluorophenyl groups: The fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where fluorine atoms are substituted onto the phenyl rings.
Urea formation: The final step involves the reaction of the pyrazinone derivative with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amines or other reduced forms.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways can vary depending on the specific application, but may include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea can be compared with other urea derivatives and pyrazinone-containing compounds:
Similar Compounds: Examples include N-(4-chlorophenyl)-N’-[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea and N-(4-bromophenyl)-N’-[4-(3-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea.
Uniqueness: The presence of fluorine atoms in N-(4-fluorophenyl)-N’-[4-(3-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]urea imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced biological activity.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClFN5O4/c1-14-3-9-18-23(35)19(26-31-24(32-37-26)15-4-7-17(36-2)8-5-15)12-33(25(18)29-14)13-22(34)30-16-6-10-21(28)20(27)11-16/h3-12H,13H2,1-2H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWYTMGQUQGLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC(=C(C=C3)F)Cl)C4=NC(=NO4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClFN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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